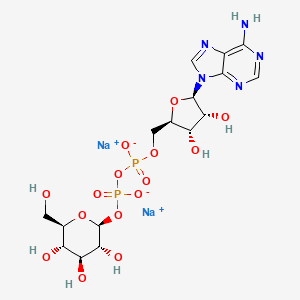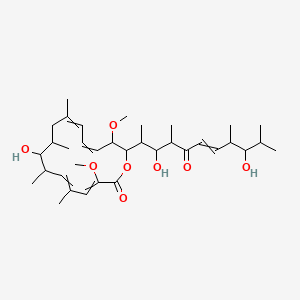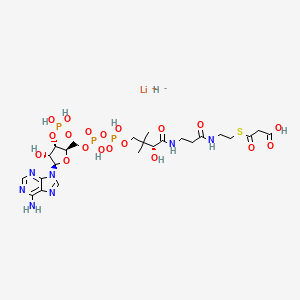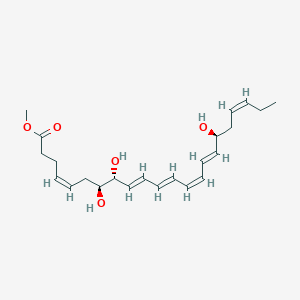
ADP-Glucose (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ADP-Glucose (sodium salt) is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides. It is an immediate precursor used in the synthesis of storage polysaccharides such as starch and glycogen in plants, algae, and certain bacteria . The compound is essential for the production of amylose, amylopectins, and other polysaccharides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ADP-Glucose (sodium salt) is synthesized through the enzymatic reaction catalyzed by ADP-glucose pyrophosphorylase. This enzyme converts glucose-1-phosphate and adenosine triphosphate into ADP-Glucose and inorganic pyrophosphate . The reaction conditions typically involve a buffered solution with a pH range of 7.0 to 8.0, and the presence of divalent metal ions such as magnesium or manganese to stabilize the enzyme activity .
Industrial Production Methods: Industrial production of ADP-Glucose (sodium salt) involves the fermentation of genetically modified microorganisms that overexpress ADP-glucose pyrophosphorylase. The fermentation process is optimized to maximize the yield of ADP-Glucose, which is then purified through a series of chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: ADP-Glucose (sodium salt) primarily undergoes glycosylation reactions, where it acts as a glucose donor in the synthesis of polysaccharides . It does not typically undergo oxidation, reduction, or substitution reactions.
Common Reagents and Conditions: The glycosylation reactions involving ADP-Glucose (sodium salt) require the presence of specific enzymes such as starch synthase or glycogen synthase. These reactions occur under physiological conditions, typically at a pH of 7.0 to 8.0 and a temperature range of 25°C to 37°C .
Major Products: The major products formed from the reactions involving ADP-Glucose (sodium salt) are polysaccharides such as amylose, amylopectin, and glycogen .
Wissenschaftliche Forschungsanwendungen
ADP-Glucose (sodium salt) has a wide range of applications in scientific research:
Wirkmechanismus
ADP-Glucose (sodium salt) exerts its effects by serving as a glucose donor in the biosynthesis of polysaccharides. The compound interacts with enzymes such as starch synthase and glycogen synthase, facilitating the transfer of glucose units to growing polysaccharide chains . This process is regulated by various metabolites and post-translational modifications of the enzymes involved .
Vergleich Mit ähnlichen Verbindungen
Uridine diphosphate glucose: Another nucleotide sugar involved in the biosynthesis of polysaccharides.
Guanosine diphosphate glucose: Used in the synthesis of polysaccharides in certain bacteria.
Uniqueness: ADP-Glucose (sodium salt) is unique due to its specific role in the biosynthesis of starch and glycogen, which are the primary storage polysaccharides in plants and certain microorganisms . Unlike other nucleotide sugars, ADP-Glucose is specifically recognized by starch synthase and glycogen synthase, making it indispensable for the synthesis of these polysaccharides .
Eigenschaften
Molekularformel |
C16H23N5Na2O15P2 |
|---|---|
Molekulargewicht |
633.3 g/mol |
IUPAC-Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16+;;/m1../s1 |
InChI-Schlüssel |
GZBIVALVIPYODS-LNXGRUPOSA-L |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4S,6Z,9S,10R,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764703.png)
![2-methoxy-3,5-dimethyl-6-[(2R)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764720.png)


![4-hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764739.png)
![2-Amino-8-((4-chlorophenyl)thio)-9-((4aR,6R,7R,7aS)-7-hydroxy-2-mercapto-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3,9-dihydro-6H-purin-6-one](/img/structure/B10764743.png)


![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764753.png)


![[37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate](/img/structure/B10764787.png)
